methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound’s unique structure makes it a valuable subject of study in pharmaceutical and medicinal chemistry.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(26)27-3)22-19(28-16)21-14(24)8-9-23-10-20-13-7-5-4-6-12(13)17(23)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,24) |
InChI Key |
YRKSDBOMQCMHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The process can be modified using various catalysts and conditions, such as formic acid, different amines, or microwave-induced synthesis .
Step 1: Synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid using choline chloride:urea DES (Deep Eutectic Solvent).
Step 2: S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in a microwave-induced reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-induced synthesis and DES, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the quinazolinone core .
Scientific Research Applications
Key Structural Components
- Thiazole Ring : Known for its diverse biological activities.
- Quinazoline Moiety : Associated with anti-cancer properties and enzyme inhibition.
Anticancer Activity
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has shown promising anticancer properties in various studies. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Colon Cancer
In vitro studies demonstrated that this compound effectively induces cell death in colon cancer cell lines (e.g., HCT116 and SW480) through the activation of apoptotic pathways. Effective concentrations ranged from 0 to 15 μg/ml, indicating a dose-dependent response .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The thiazole and quinazoline components may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism could involve the modulation of pro-inflammatory cytokines or inhibition of inflammatory enzymes.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : Derived from anthranilic acid and formamide.
- Substitution Reactions : Introducing various functional groups to enhance biological activity.
- Final Coupling : Combining the thiazole and quinazoline derivatives to yield the final product.
Industrial Production Methods
For large-scale production, methods such as continuous flow reactors and automated synthesis platforms are employed to optimize yield and purity while ensuring compliance with quality control standards.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone moiety is known to inhibit various enzymes, potentially disrupting critical biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .
- 4-Hydroxy-2-quinolones .
- 2-Methyl-4H-3,1-benzoxazin-4-one .
Uniqueness
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new therapeutic agents .
Biological Activity
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including thiazole and quinazoline moieties, contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 400.5 g/mol
The structure includes:
- A thiazole ring , known for its pharmacological relevance.
- A quinazoline derivative , enhancing chemical reactivity.
- An amino linkage and a methyl ester group , which may influence its biological interactions.
Antimicrobial Properties
Compounds containing thiazole and quinazoline structures have been extensively studied for their antimicrobial activities. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of electron-withdrawing groups enhances their lipophilicity, facilitating cellular uptake and target interaction .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies on similar compounds have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme in DNA synthesis .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Enzyme Inhibition : Targeting enzymes like TS can disrupt cancer cell growth.
- Membrane Interaction : The structural characteristics allow for effective interaction with cellular membranes, enhancing bioavailability and efficacy .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity : A study found that thiazole derivatives showed significant inhibition against Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal properties .
- Anticancer Studies : Research on quinazoline-based compounds demonstrated their potential as inhibitors of cancer cell lines, showcasing promising results in vitro and in vivo models .
Synthesis and Research Findings
The synthesis of this compound typically involves several steps:
- Formation of the thiazole ring.
- Introduction of the quinazoline moiety via condensation reactions.
- Final modifications to achieve the desired methyl ester configuration.
The choice of reagents and conditions is crucial for optimizing yield and purity .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Synthesis : Utilize stepwise coupling reactions, starting with the preparation of the thiazole core via condensation of substituted thioureas with α-halo ketones (e.g., 3-chloropentane-2,4-dione) in refluxing acetone. Intermediate purification via recrystallization (e.g., methanol or ethanol) is critical .
- Characterization : Confirm structure using:
- 1H/13C NMR : Assign peaks for thiazole protons (δ 6.8–7.5 ppm), quinazolinone carbonyl (δ 165–170 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .
Q. How can researchers confirm the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photostability : Expose to UV light (320–400 nm) and assess decomposition using mass spectrometry .
Advanced Research Questions
Q. How to optimize reaction conditions for improved yield and purity?
- Catalyst Screening : Test bases (K₂CO₃ vs. Et₃N) and solvents (ethanol vs. DMF) in coupling reactions. For example, K₂CO₃ in ethanol increases nucleophilic displacement efficiency by 20% compared to Et₃N .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., confirm stereochemistry of the propanoyl-amino linkage) .
- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to distinguish overlapping signals (e.g., thiazole vs. quinazolinone protons) .
Q. What computational methods predict the compound’s bioactivity and binding mechanisms?
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Prioritize poses with hydrogen bonds to the quinazolinone carbonyl and hydrophobic contacts with the isopropyl group .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residues for affinity .
Q. How to design derivatives for enhanced biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Modify the thiazole substituent : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Replace the isopropyl group with bulkier alkyl chains (e.g., cyclopentyl) to improve hydrophobic interactions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental elemental analysis?
- Hypothesis 1 : Impurities from incomplete purification. Re-crystallize using mixed solvents (e.g., ethyl acetate/hexane) and repeat analysis .
- Hypothesis 2 : Hygroscopicity. Dry the compound under vacuum (50°C, 24 hrs) before testing .
Q. Why do IR spectra show unexpected peaks in the 1600–1500 cm⁻¹ range?
- Possible Cause : Residual solvents (e.g., DMF) or oxidation byproducts. Conduct LC-MS to identify impurities and repeat synthesis under inert atmosphere .
Methodological Resources
- Spectral Databases : Compare NMR/IR data with structurally similar compounds (e.g., methyl pyrazole-thiazole carboxylates in ).
- Synthetic Protocols : Adapt procedures from (reflux conditions) and (microwave-assisted synthesis).
- Validation : Cross-check purity using melting point analysis (sharp range ≤2°C) and TLC (Rf consistency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
